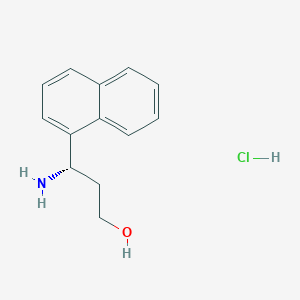
(3S)-3-Amino-3-naphthalen-1-ylpropan-1-ol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the conditions under which the reaction occurs, and the products formed .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, etc. It also includes studying the compound’s chemical stability and reactivity .Wissenschaftliche Forschungsanwendungen
Fluorescence Derivatization for Biological Assays 3-(Naphthalen-1-ylamino)propanoic acid, a compound related to the query chemical, has been utilized for the fluorescence derivatization of amino acids. This application is significant in biological assays due to the strong fluorescence exhibited by the amino acid derivatives, which are beneficial for visualizing biological molecules under physiological conditions (Frade et al., 2007).
Catalysis in Organic Synthesis Naphthalene derivatives have been shown to catalyze lithiation in organic synthesis, offering a Barbier-type process for the formation of complex organic molecules. This research highlights the potential of naphthalene-based compounds in facilitating complex chemical reactions, making them valuable in synthetic organic chemistry (Gómez et al., 1993).
Organocatalysis A derivative of a new chiral organocatalyst based on naphthalene has been developed for asymmetric Michael addition reactions. This application underscores the role of naphthalene derivatives in organocatalysis, particularly in enantioselective synthesis, which is crucial for the production of chiral drugs and other bioactive molecules (Yan-fang, 2008).
Organotin(IV) Complex Synthesis Research into the synthesis of organotin(IV) complexes derived from naphthalene-based ligands has revealed their potential applications in materials science. These complexes exhibit unique structural and spectroscopic properties, suggesting their utility in catalysis, polymer stabilization, and as precursors for advanced materials (González-Hernández et al., 2021).
Chemosensing Naphthalene-quinoline conjugates have been developed as ratiometric chemosensors for detecting metal ions like Al3+. These sensors change their fluorescence properties upon binding to specific ions, indicating their application in environmental monitoring and bioanalytical assays to detect metal ion pollutants or to study metal ion dynamics in biological systems (Roy et al., 2016).
Environmental Studies Polychlorinated naphthalenes, similar in structure to the compound , have been studied for their environmental persistence and toxicity. Understanding the behavior of such compounds is essential for assessing their impact on ecosystems and human health, and for developing strategies to mitigate pollution (Falandysz, 1998).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
(3S)-3-amino-3-naphthalen-1-ylpropan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO.ClH/c14-13(8-9-15)12-7-3-5-10-4-1-2-6-11(10)12;/h1-7,13,15H,8-9,14H2;1H/t13-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNGGWSBNVFROO-ZOWNYOTGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CCO)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2[C@H](CCO)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(Z)-methyl 2-(2-((4-(N,N-diethylsulfamoyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2963312.png)

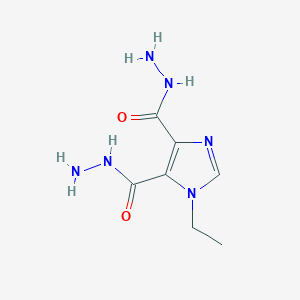
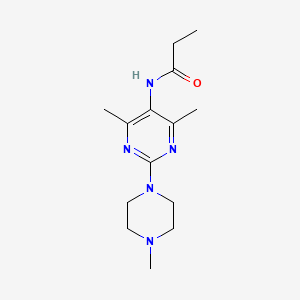

![2-(furan-2-yl)-8-methoxy-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2963319.png)
![4-chloro-1-(2-fluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2963320.png)
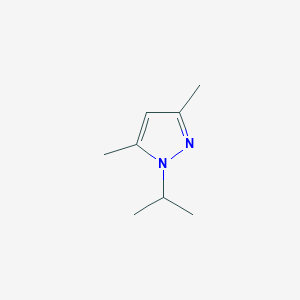
![(2Z)-6-bromo-2-[(5-chloro-2-fluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2963322.png)
![4-[(4-Chlorobenzyl)sulfanyl]-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinyl methyl ether](/img/structure/B2963323.png)
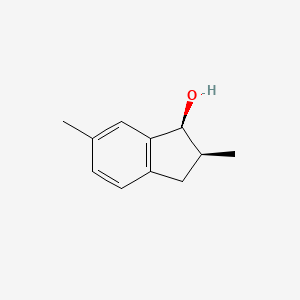
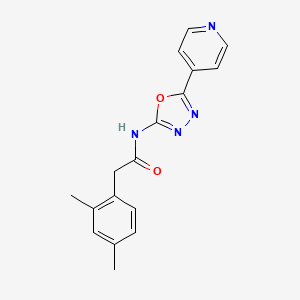
![2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2963328.png)

